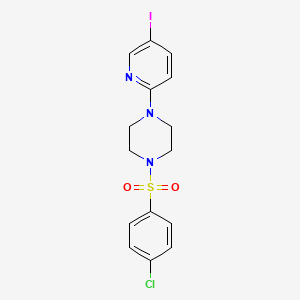

1-((4-Chlorophenyl)sulfonyl)-4-(5-iodopyridin-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((4-Chlorophenyl)sulfonyl)-4-(5-iodopyridin-2-yl)piperazine is a piperazine derivative featuring a 4-chlorophenylsulfonyl group at the 1-position and a 5-iodopyridin-2-yl group at the 4-position of the piperazine ring.

Biological Activity

1-((4-Chlorophenyl)sulfonyl)-4-(5-iodopyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure combines a piperazine core with a sulfonyl group and a pyridine derivative, which are known to exhibit various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H24ClN3O2S. The compound features distinct functional groups that contribute to its pharmacological properties, including:

- Piperazine Ring : Known for its role in various pharmacological activities.

- Chlorophenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Sulfonyl Group : Associated with antibacterial and enzyme inhibitory activities.

- Iodopyridine : Enhances biological activity through specific interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the sulfonamide moiety exhibit notable antibacterial properties. For instance, derivatives of this compound were tested against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. typhi | 18 |

| Compound B | B. subtilis | 20 |

| Compound C | E. coli | 12 |

| Compound D | S. aureus | 10 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

In a recent study, it was found that derivatives of the compound exhibited strong inhibitory activity against urease with IC50 values ranging from 1.13 µM to 6.28 µM, significantly lower than the standard thiourea (IC50 = 21.25 µM) .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound E | AChE | 5.00 |

| Compound F | Urease | 1.13 |

| Compound G | Urease | 6.28 |

Study on Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. synthesized several piperazine derivatives, including those related to the target compound. These derivatives were screened for their antimicrobial efficacy using standard methods such as disk diffusion and broth microdilution assays. The findings highlighted the importance of structural modifications in enhancing biological activity .

In Silico Studies

In silico docking studies have also been performed to predict the interaction between the synthesized compounds and target enzymes or receptors. These studies suggest that the sulfonamide group plays a critical role in binding affinity, which correlates with observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-Chlorophenyl)sulfonyl)-4-(5-iodopyridin-2-yl)piperazine, and how can purity be ensured?

- Methodology :

- Step 1 : Sulfonylation of the piperazine core using 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .

- Step 2 : Nucleophilic substitution at the piperazine nitrogen with 5-iodopyridin-2-yl groups via coupling agents like HATU or DCC in DMF .

- Purification : Crystallization from ethanol/water mixtures yields high-purity (>98%) crystalline forms. Confirm purity via HPLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Analytical Workflow :

- NMR : 1H and 13C NMR to confirm substitution patterns (e.g., sulfonyl group at 4-chlorophenyl, piperazine ring protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., iodine’s signature isotopic cluster) .

- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1350 cm−1) and aromatic C-I bonds (600–500 cm−1) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity while minimizing toxicity?

- Design Strategies :

- Halogen Substitution : Replace iodine with fluorine to improve metabolic stability while retaining receptor affinity .

- Sulfonyl Group Optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance sulfonamide reactivity for target binding .

- Piperazine Ring Rigidity : Incorporate sp3-hybridized substituents (e.g., methyl groups) to reduce conformational flexibility and improve selectivity .

Q. What experimental approaches resolve contradictions in receptor binding affinity data across studies?

- Troubleshooting Framework :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H-labeled analogs) to quantify displacement in receptor-rich tissues .

- Mutagenesis Studies : Identify key amino acid residues in target receptors (e.g., serotonin or dopamine receptors) to clarify binding interactions .

- Computational Docking : Perform molecular dynamics simulations to model ligand-receptor interactions and validate with experimental IC50 data .

Q. How can stability under physiological conditions be assessed for in vivo applications?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .

- Metabolic Stability : Use liver microsome assays (human/rat) to measure half-life (t1/2) and identify major metabolites .

- Plasma Protein Binding : Equilibrium dialysis to quantify free vs. bound fractions in serum .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s selectivity for serotonin vs. dopamine receptors?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO cells) or receptor isoforms (e.g., 5-HT2A vs. D2) .

- Ligand Concentration : Non-linear dose-response curves at high concentrations may obscure selectivity .

Q. Experimental Design Considerations

Q. What controls are critical for validating target engagement in cellular assays?

- Essential Controls :

- Negative Controls : Use parental cell lines lacking the target receptor .

- Pharmacological Controls : Co-treatment with known antagonists (e.g., ketanserin for 5-HT2A) to confirm specificity .

- Vehicle Controls : Account for solvent effects (e.g., DMSO toxicity at >0.1% v/v) .

Q. Safety and Handling

Q. What protocols mitigate risks during synthesis and handling?

- Safety Measures :

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., iodopyridine derivatives) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Segregate halogenated waste (e.g., iodine-containing byproducts) for incineration .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic/Heteroaromatic Substituents

Boronic Ester Derivative

- Compound : 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine ()

- Key Differences : Replaces iodine with a boronic ester (pinacol ester).

- Significance : The boronic ester enables Suzuki-Miyaura cross-coupling, making it a precursor for synthesizing biaryl derivatives. Its molecular weight (487.1 g/mol) is comparable to the target compound, suggesting similar bulkiness .

Nitroaniline Derivatives

- Compound 10k: 5-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N-(3,3-difluorocyclobutyl)-2-nitroaniline () Key Differences: Substitutes iodopyridine with a nitroaniline group. Data: Molecular weight = 487.0 g/mol; 51% yield.

Furanoyl Derivative

- Compound: 1-((4-Chlorophenyl)sulfonyl)-4-(furan-2-carbonyl)piperazine () Key Differences: Replaces iodopyridine with a furan-2-yl carbonyl group. This compound (RN: 333756-57-3) is used in drug discovery for its balanced lipophilicity .

Piperazine Derivatives with Sulfonamide/Sulfonyl Groups

Antihistamine Analogs

Sulfamoyl Derivatives

- Compound 6d: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide () Key Differences: Contains a sulfamoyl group and benzhydryl substituent. Data: Melting point = 132–230°C; characterized via NMR and MS. Demonstrates the impact of sulfonamide groups on thermal stability .

Enantiomerically Pure Piperazines

- Compound : Enantiomers of 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine ()

Data Table: Key Parameters of Structural Analogs

Research Findings and Implications

Substituent Effects: Iodopyridine vs. Boronic Ester: The iodine atom in the target compound allows for radiohalogenation (e.g., in imaging agents), while the boronic ester in ’s compound is tailored for cross-coupling .

Synthetic Strategies :

- Alkylation and coupling reactions (e.g., ’s reflux method) are common for piperazine derivatives. The target compound may require similar conditions for introducing the iodopyridine group .

Biological Relevance :

- Piperazine-based antihistamines () highlight the scaffold’s versatility in CNS drug design. The target compound’s sulfonyl group may improve metabolic stability compared to benzhydryl analogs .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-(5-iodopyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClIN3O2S/c16-12-1-4-14(5-2-12)23(21,22)20-9-7-19(8-10-20)15-6-3-13(17)11-18-15/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPCJTPZDNGTTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)I)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClIN3O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.